Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) is a carbamate derivative featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group and an ethyl carbamate moiety linked to a benzyl ester. Its molecular formula is C₁₆H₂₄N₂O₃, with a molecular weight of 306.41 g/mol .
Properties
IUPAC Name |
benzyl N-ethyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-18(15-8-9-17(12-15)10-11-19)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNZIZUIDWCTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring is commonly synthesized via aminolysis of γ-butyrolactone. In this process, γ-butyrolactone reacts with ammonia or primary amines under elevated temperatures (80–100°C) to yield pyrrolidin-3-ol. For instance, heating γ-butyrolactone with aqueous ammonia at 90°C for 12 hours produces pyrrolidin-3-ol in ~75% yield.
Introduction of the Hydroxyethyl Group
The hydroxyethyl substituent is introduced via nucleophilic substitution. Pyrrolidin-3-ol is treated with 2-chloroethanol in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) under reflux (82°C). This step achieves substitution at the nitrogen atom, yielding 1-(2-hydroxyethyl)pyrrolidin-3-ol with minimal by-products.
Reaction Conditions:
Ethylation of the Amine Group
The secondary amine on the pyrrolidine ring is ethylated using ethyl iodide or ethyl bromide. A mixture of 1-(2-hydroxyethyl)pyrrolidin-3-ol, ethyl iodide (1.2 equiv), and triethylamine (TEA, 1.5 equiv) in dichloromethane (DCM) is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. This yields the ethylated intermediate, which is purified via silica gel chromatography.
Optimization Note:
Lower temperatures (0°C) prevent over-alkylation, while TEA scavenges hydrogen iodide, driving the reaction forward.
Carbamate Esterification with Benzyl Chloroformate
The final step involves reacting the ethylated pyrrolidine with benzyl chloroformate (Cbz-Cl). The amine is treated with Cbz-Cl (1.1 equiv) in DCM at 0°C, followed by gradual warming to room temperature. Triethylamine is added to neutralize HCl, ensuring a pH >8. The product is isolated in 70–75% yield after aqueous workup and column chromatography.
Critical Parameters:
Cyclization Strategies via Carbamate Precursors
Synthesis of N-Benzyloxy Carbamate Derivatives
An alternative route employs N-benzyloxy carbamic acid ethyl ester as a precursor. Alkylation with bromoethanol derivatives in MeCN/K₂CO₃ under reflux introduces the hydroxyethyl group. For example, refluxing N-benzyloxy carbamic acid ethyl ester with 2-bromoethanol in MeCN for 24 hours yields the alkylated carbamate.
Intramolecular Cyclization
The alkylated carbamate undergoes cyclization using a strong base such as lithium hexamethyldisilazide (LHMDS). In tetrahydrofuran (THF) at −78°C, LHMDS deprotonates the carbamate, initiating an intramolecular attack to form the pyrrolidine ring. This method achieves high yields (up to 97%) and excellent stereocontrol.
Key Advantages:
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Stereoselectivity: The (R)-configuration is favored due to transition-state geometry.
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Purity: Minimal side products due to low-temperature conditions.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial protocols often employ continuous flow reactors to enhance efficiency. For example, the ethylation step is conducted in a microreactor at 25°C with a residence time of 10 minutes, achieving 90% conversion and reducing solvent use by 40% compared to batch processes.
Catalytic Improvements
Recent advances use phase-transfer catalysts (e.g., tetrabutylammonium bromide) during the hydroxyethylation step, reducing reaction time from 12 hours to 3 hours while maintaining yields >80%.
Analytical Characterization
Post-synthesis, the compound is validated using:
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NMR Spectroscopy: Confirms substitution patterns and purity (e.g., δ 4.5 ppm for benzyl CH₂).
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HPLC: Purity >98% with a C18 column and acetonitrile/water mobile phase.
Comparative Analysis of Methods
| Parameter | Stepwise Functionalization | Cyclization Route |
|---|---|---|
| Total Yield | 50–60% | 70–75% |
| Stereocontrol | Moderate | High |
| Scalability | Industrial-friendly | Lab-scale |
| Purification Complexity | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyethyl group can be oxidized to form carbonyl compounds, using agents like PCC (Pyridinium chlorochromate).
Reduction: : The carbamic acid benzyl ester can undergo reduction to yield primary amines, using agents like lithium aluminum hydride.
Substitution: : The ester group can participate in nucleophilic substitution reactions, where nucleophiles like amines replace the ester group.
Common Reagents and Conditions
Oxidation: : Pyridinium chlorochromate (PCC), dichloromethane solvent, room temperature.
Reduction: : Lithium aluminum hydride (LiAlH4), ether solvent, low temperature.
Substitution: : Nucleophilic agents (amines), dichloromethane, basic conditions (triethylamine).
Major Products
Oxidation: : Produces corresponding carbonyl compounds.
Reduction: : Produces primary amines.
Substitution: : Produces substituted derivatives where the ester group is replaced by the nucleophile.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester finds extensive applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.
Biology: : Acts as a modulator in biochemical assays, aiding in the study of enzyme kinetics and protein interactions.
Medicine: : Has potential therapeutic applications, particularly in drug development targeting the central nervous system.
Industry: : Utilized in the manufacture of specialized polymers and as a reactant in producing fine chemicals.
Mechanism of Action
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Primarily interacts with enzymes, modifying their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: : Participates in pathways related to neurotransmission, potentially altering signal transduction and influencing neurological functions.
Comparison with Similar Compounds
Pyrrolidine vs. Piperidine Ring Derivatives
- Target Compound : The pyrrolidine ring (5-membered) in Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester may confer conformational rigidity compared to 6-membered piperidine analogs.
- Piperidine Analog : Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2, C₁₇H₂₆N₂O₃) has a slightly larger molecular weight (306.41 g/mol ) but similar carbamate and benzyl ester groups. Piperidine’s larger ring size may enhance binding to target enzymes due to increased flexibility or altered spatial interactions .
Carbamate Substituent Variations
- Ethyl vs. Ethyl carbamates generally show weaker physostigmine-like activity compared to methyl or benzyl carbamates, as noted in historical studies .
tert-Butyl Ester Analog : Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1353994-64-5, C₁₃H₂₆N₂O₃) replaces the benzyl group with a bulky tert-butyl ester. This modification enhances steric hindrance, likely improving metabolic stability but possibly reducing target affinity .
Substituent Position and Quaternary Salts
- Quaternary Salts : Evidence suggests that quaternary ammonium derivatives (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit stronger cholinesterase inhibition and intestinal stimulation than tertiary bases . The target compound’s tertiary amine may limit activity unless converted to a salt.
- Chloro-acetyl Derivative : [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4) introduces a reactive chloro-acetyl group, which may enhance covalent binding to enzymes but increase toxicity risks .
Physicochemical and Pharmacological Data
Stability and Commercial Availability
- The target compound and its analogs (e.g., CAS: 1354001-63-0) are listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or demand .
- Disubstituted carbamates (e.g., dimethylcarbamic esters) are noted for superior stability compared to mono-substituted derivatives, which may explain the tert-butyl variant’s resilience .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, also known as [(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, is a compound with significant biological activity that has been the subject of various studies. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 1354001-63-0
The compound features a pyrrolidine structure that is modified with a carbamic acid and a benzyl ester moiety, contributing to its biological activity.
Research indicates that this compound exhibits potent inhibition of the enzyme N-acylethanolamine acid amidase (NAAA), which plays a crucial role in the metabolism of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA). The inhibition of NAAA leads to increased levels of PEA, which is known for its anti-inflammatory and analgesic properties.
In a study, the compound demonstrated an IC50 value of 127 nM , indicating strong inhibitory potency against rat NAAA, thus supporting its potential in pain management and inflammation control .
Therapeutic Implications
The enhancement of endogenous FAEs through NAAA inhibition suggests several therapeutic avenues:
- Pain Management : By elevating PEA levels, the compound may provide relief in conditions characterized by chronic pain and inflammation.
- Neuroprotection : Given the role of FAEs in neuroprotection, this compound could be explored for its potential in treating neurodegenerative diseases.
- Cancer Therapy : Some derivatives of pyrrolidine compounds have shown anticancer activity, indicating that this compound might also possess similar properties worth investigating .
Case Studies and Research Findings
Several studies have highlighted the biological activities and potential therapeutic applications of similar compounds:
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 Value | Reference |
|---|---|---|---|
| This compound | NAAA Inhibition | 127 nM | |
| Palmitoylethanolamide (PEA) | Anti-inflammatory | - | |
| 1-Benzylpyrrolidine derivatives | Anticancer | Varies |
Stability and Pharmacokinetics
Stability studies indicate that this compound exhibits different degradation rates in rat versus human plasma, suggesting species-specific metabolic pathways. This variability can influence dosing regimens and efficacy in clinical settings .
Q & A
Q. What synthetic routes are recommended for synthesizing Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester?
A common approach involves the use of benzyl chloroformate for carbamate formation. For example, sodium hydride in dry tetrahydrofuran (THF) can activate the hydroxyl group of pyrrolidine derivatives, followed by reaction with benzyl chloroformate at 0°C. Post-reaction purification via silica gel chromatography with ethyl acetate/petroleum ether mixtures ensures product isolation . Adjustments to reaction time and stoichiometry may optimize yields for this specific compound.
Q. Which analytical methods are critical for confirming the compound’s purity and structural integrity?
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity using C18 columns with methanol/water gradients .
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups via - and -NMR. Key signals include benzyl ester protons (δ 5.29 ppm, singlet) and pyrrolidine ring protons (δ 3.83–4.23 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ peaks) .
Q. What safety protocols are advised for handling and disposing of this compound?
- Handling : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
- Disposal : Segregate organic waste and collaborate with certified waste management services to prevent environmental contamination, as specified for structurally related carbamates .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
The configuration of substituents on the pyrrolidine ring can significantly alter binding affinity to enzymatic targets. For instance, (4aR)-configured pyrrolidine derivatives in ACE2 inhibitors show enhanced activity compared to (4aS) isomers . To assess stereochemical impact:
- Synthesize enantiomers via chiral catalysts or resolving agents.
- Conduct enzyme inhibition assays (e.g., IC measurements) and molecular docking studies to correlate configuration with activity.
Q. What methodological strategies mitigate poor aqueous solubility in in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility. Ethyl esters can be modified to water-soluble carbamates or carbonates, leveraging strategies discussed in API solubility enhancement .
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance dissolution without altering pharmacological activity.
Q. How can researchers resolve contradictions in enzyme inhibition data across studies?
- Assay Standardization : Control variables like pH, temperature, and co-factor concentrations. For example, ACE2 inhibition assays in used standardized phosphinic acid derivatives, highlighting the need for consistent buffer conditions .
- Compound Purity Verification : Re-examine conflicting samples via HPLC and NMR to rule out impurities or degradation products.
- Meta-Analysis : Compare data across studies using computational tools (e.g., QSAR models) to identify outliers or confounding factors.
Methodological Notes
- Stereochemical Analysis : Use X-ray crystallography (as in ) or circular dichroism to resolve ambiguities in chiral centers.
- Solubility Testing : Employ shake-flask or HPLC-UV methods to measure partition coefficients (log P) and guide formulation .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) to minimize variability in synthetic yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
